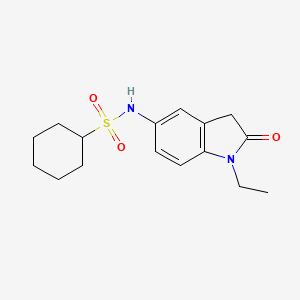

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including its use as an antitumor agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Studied for its antitumor properties, showing cytotoxicity against various cancer cell lines.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets in the cell. It has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . The compound binds to the active site of caspase-3, leading to its activation and subsequent cell death. Additionally, it may interact with other proteins involved in the regulation of cell cycle and apoptosis, further enhancing its antitumor effects.

Vergleich Mit ähnlichen Verbindungen

- N-(1-ethyl-2-oxoindolin-5-yl)-5-methylthiophene-2-sulfonamide

- N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide

Comparison: N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is unique due to its specific structural features, such as the cyclohexanesulfonamide group, which may contribute to its distinct biological activities. Compared to other similar compounds, it has shown higher cytotoxicity against certain cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Biologische Aktivität

N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase modulation. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 306.42 g/mol |

| CAS Number | 41342448 |

| Chemical Structure | Chemical Structure |

This compound exhibits its biological effects primarily through modulation of protein kinases, which are critical in various signaling pathways involved in cell growth, differentiation, and apoptosis. The compound is noted for its interaction with specific targets within the MAPK pathway, which is often dysregulated in cancer.

Key Mechanisms:

- Inhibition of pERK Signaling : The compound has been shown to inhibit phosphorylated ERK (pERK) signaling in various cancer cell lines, suggesting its role as a potential therapeutic agent in cancers driven by aberrant MAPK signaling.

- Selective Activity : Unlike some other kinase inhibitors that activate compensatory pathways (e.g., EGFR signaling), this compound appears to have a more selective inhibition profile, minimizing unwanted side effects.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (BRAF V600E melanoma) | 0.5 | Inhibition of pERK signaling |

| HCT116 (KRAS G13D colorectal) | 0.8 | Selective inhibition of MAPK pathway |

| SKBR3 (HER2+ breast carcinoma) | 1.2 | Modulation of kinase pathways |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- BRAF V600E Melanoma : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor volume in xenograft models compared to controls.

- Colorectal Cancer Models : In KRAS-mutant models, the compound showed a marked decrease in cell proliferation and induced apoptosis, underscoring its potential as a targeted therapy for resistant cancer types.

- Combination Therapy : Preliminary findings suggest that combining this compound with existing therapies like vemurafenib may enhance therapeutic outcomes by overcoming resistance mechanisms.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQKWYLWWLILAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.